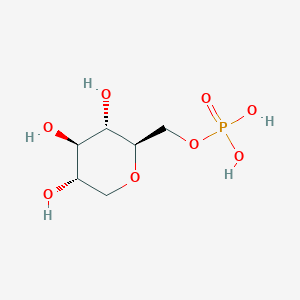

1,5-Anhydroglucitol-6-phosphate

Description

Structure

3D Structure

Properties

CAS No. |

17659-59-5 |

|---|---|

Molecular Formula |

C6H13O8P |

Molecular Weight |

244.14 g/mol |

IUPAC Name |

[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C6H13O8P/c7-3-1-13-4(6(9)5(3)8)2-14-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5+,6+/m0/s1 |

InChI Key |

KAJAXXUCVJFKFM-SLPGGIOYSA-N |

SMILES |

C1C(C(C(C(O1)COP(=O)(O)O)O)O)O |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)COP(=O)(O)O)O)O)O |

Other CAS No. |

17659-59-5 |

Synonyms |

1,5-anhydroglucitol-6-phosphate |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 1,5 Anhydroglucitol 6 Phosphate

Identification of Key Phosphorylating Enzymes

The biosynthesis of 1,5-AG6P is not carried out by a dedicated enzymatic pathway but is rather a byproduct of the side reactions of two main types of glucose-phosphorylating enzymes: hexokinases and ADP-dependent glucokinase. researchgate.net These enzymes are central to glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749) to generate energy in the form of ATP.

Role of Hexokinases

Hexokinases are a family of enzymes that catalyze the first committed step of glycolysis: the phosphorylation of glucose to form glucose-6-phosphate (G6P). nih.gov Due to the structural resemblance between 1,5-AG and glucose, hexokinases can mistakenly phosphorylate 1,5-AG, leading to the formation of 1,5-AG6P. researchgate.net This phosphorylation is considered a side activity of the enzyme. researchgate.net The affinity of hexokinase for 1,5-AG is significantly lower than its affinity for glucose. nih.gov

The reaction is as follows: 1,5-Anhydroglucitol + ATP → 1,5-Anhydroglucitol-6-phosphate + ADP

Role of ADP-Dependent Glucokinase

ADP-dependent glucokinase (ADPGK) is another enzyme capable of phosphorylating glucose to G6P. Unlike hexokinases, which utilize ATP as the phosphate (B84403) donor, ADPGK uses adenosine (B11128) diphosphate (B83284) (ADP). nih.gov Similar to hexokinases, ADPGK can also act on 1,5-AG as a substrate due to its structural similarity to glucose, resulting in the formation of 1,5-AG6P. researchgate.netuniprot.org This is also considered a side reaction of the enzyme. researchgate.net

The reaction is as follows: 1,5-Anhydroglucitol + ADP → this compound + AMP

The contribution of ADPGK to 1,5-AG6P formation is significant, particularly in cells where this enzyme is expressed.

Substrate Specificity and Side Activities

The phosphorylation of 1,5-AG by hexokinases and ADPGK is a clear example of imperfect substrate specificity. While these enzymes are highly efficient at phosphorylating glucose, their active sites can accommodate the structurally similar 1,5-AG, leading to the "side activity" of 1,5-AG6P formation.

Research has shown that the affinity of hexokinase for 1,5-AG is approximately 42.5% of its affinity for glucose. nih.gov This indicates that while glucose is the preferred substrate, 1,5-AG can still be phosphorylated, especially when its intracellular concentrations are significant.

For ADP-dependent glucokinase from the archaeon Thermococcus litoralis, a specific Michaelis constant (Km) for 1,5-anhydroglucitol has been determined to be 2 mM. uniprot.org The Km value represents the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax) and is an inverse measure of the enzyme's affinity for the substrate. A lower Km indicates a higher affinity. For comparison, the Km of this enzyme for glucose is 0.4 mM, indicating a higher affinity for glucose. uniprot.org

Kinetic Parameters of Glucose-Phosphorylating Enzymes for 1,5-Anhydroglucitol

| Enzyme | Substrate | Km (mM) | Relative Affinity to Glucose | Source |

|---|---|---|---|---|

| Hexokinase | 1,5-Anhydroglucitol | Not specified | 42.5% | nih.gov |

| ADP-dependent glucokinase (Thermococcus litoralis) | 1,5-Anhydroglucitol | 2 | - | uniprot.org |

| ADP-dependent glucokinase (Thermococcus litoralis) | D-Glucose | 0.4 | - | uniprot.org |

Cellular Compartmentalization of Biosynthesis

The biosynthesis of 1,5-AG6P occurs in the cellular compartment where its parent enzymes, hexokinases and ADP-dependent glucokinase, are located. These enzymes are primarily found in the cytosol , the fluid portion of the cytoplasm, where glycolysis takes place. nih.gov Therefore, the phosphorylation of 1,5-AG to 1,5-AG6P is a cytosolic event.

Once formed in the cytosol, 1,5-AG6P can have inhibitory effects on glycolysis. researchgate.net To counteract this, cells have a mechanism to remove this metabolite. In neutrophils, for instance, 1,5-AG6P is transported from the cytosol into the endoplasmic reticulum by the glucose-6-phosphate transporter (G6PT). researchgate.net Within the lumen of the endoplasmic reticulum, it is dephosphorylated back to 1,5-AG by the enzyme glucose-6-phosphatase catalytic subunit 3 (G6PC3). researchgate.net This spatial separation of synthesis (cytosol) and degradation (endoplasmic reticulum) is a crucial aspect of managing the levels of this potentially disruptive metabolite.

Metabolic Clearance and Detoxification Mechanisms of 1,5 Anhydroglucitol 6 Phosphate

Endoplasmic Reticulum Phosphatase G6PC3 Activity

The central enzyme in the detoxification of 1,5-AG6P is Glucose-6-Phosphatase Catalytic Subunit 3 (G6PC3), an endoplasmic reticulum (ER)-resident phosphatase.

The primary mechanism for the detoxification of 1,5-AG6P is its hydrolysis by G6PC3. nih.govmdpi.com This enzymatic reaction dephosphorylates 1,5-AG6P, converting it back to 1,5-anhydroglucitol (1,5-AG). nih.gov This process is effectively a metabolite repair reaction, preventing the accumulation of 1,5-AG6P, which is a potent inhibitor of hexokinases, the key enzymes initiating glycolysis. nih.govmdpi.com In healthy individuals, G6PC3 works efficiently to hydrolyze 1,5-AG6P within the ER lumen. frontiersin.org However, a genetic deficiency in G6PC3 leads to the failure of this detoxification step, causing 1,5-AG6P to accumulate to toxic levels within the cell. nih.gov This accumulation can reach concentrations of approximately 3 mM in granulocytes of deficient patients, severely inhibiting glycolysis and leading to impaired neutrophil function and survival. nih.govfrontiersin.org

G6PC3 exhibits broad substrate specificity and can hydrolyze a variety of phosphate (B84403) esters. nih.gov Interestingly, its activity is not highest for glucose-6-phosphate, which is a relatively poor substrate. nih.gov G6PC3 is more efficient at hydrolyzing other phosphoric esters, including 1,5-AG6P. nih.govfrontiersin.org This wide substrate range underscores its role as a versatile phosphatase in cellular metabolism.

Table 1: Substrate Spectrum of G6PC3

| Substrate | Relative Activity |

| 1,5-Anhydroglucitol-6-phosphate | High |

| Ribose-5-phosphate | High |

| Glycerol-3-phosphate | High |

| Ribitol-5-phosphate | High |

| Mannose-6-phosphate | High |

| Glucose-6-phosphate | Low |

This table is based on findings that G6PC3 acts on a wide variety of phosphoric esters, often better than on glucose-6-phosphate. nih.gov

Glucose-6-Phosphate Transporter (G6PT/SLC37A4) Function

The function of G6PC3 is intrinsically linked to the Glucose-6-Phosphate Transporter, G6PT, also known as SLC37A4. This transporter is a critical component of the glucose-6-phosphatase system located at the ER membrane. nih.gov

G6PT/SLC37A4 is an antiporter responsible for transporting glucose-6-phosphate (G6P) from the cytoplasm into the lumen of the endoplasmic reticulum. nih.govnih.govacs.org Crucially, it is also the transporter for 1,5-AG6P. nih.govfrontiersin.org It facilitates the movement of cytosolic 1,5-AG6P across the ER membrane into the lumen, where G6PC3 resides. frontiersin.org This transport step is essential for the subsequent hydrolysis of 1,5-AG6P, as the catalytic site of G6PC3 faces the ER lumen. mdpi.com Deficiency in G6PT, as seen in Glycogen (B147801) Storage Disease type Ib (GSDIb), prevents 1,5-AG6P from reaching G6PC3, leading to its accumulation in the cytoplasm and consequent cellular dysfunction, similar to that observed in G6PC3 deficiency. nih.govfrontiersin.orgscience.gov

G6PT and G6PC3 function as a collaborative system to clear 1,5-AG6P. nih.govfrontiersin.orgnih.gov The process begins with the formation of 1,5-AG6P in the cytosol through the phosphorylation of 1,5-AG by hexokinases. nih.gov G6PT then transports this metabolite into the ER. frontiersin.org Once inside the ER lumen, G6PC3 hydrolyzes it back to 1,5-AG. nih.gov This coordinated action forms a crucial "metabolite repair" pathway that effectively detoxifies the cell from the harmful effects of 1,5-AG6P accumulation. nih.govmdpi.com The failure of either the transporter or the phosphatase disrupts this pathway, highlighting their interdependent roles in maintaining cellular energy metabolism. nih.govnih.gov

Table 2: Key Proteins in 1,5-AG6P Clearance

| Protein | Gene | Location | Function |

| G6PC3 | G6PC3 | Endoplasmic Reticulum | Hydrolyzes 1,5-AG6P to 1,5-AG. nih.govfrontiersin.org |

| G6PT | SLC37A4 | Endoplasmic Reticulum | Transports 1,5-AG6P from cytosol to ER lumen. frontiersin.orgfrontiersin.org |

Microbial Degradation Pathways

While human cells utilize a specific ER-based system, various microorganisms in the environment have evolved their own pathways to metabolize 1,5-anhydroglucitol, the precursor to 1,5-AG6P. These pathways typically involve enzymes that can oxidize or transform the polyol.

Several bacterial and fungal species have been identified that can degrade 1,5-AG. Bacteria such as Pseudomonas sp. NK-85001, isolated from soil, possess a membrane-bound enzyme that catalyzes the oxidation of 1,5-AG to 1,5-anhydro-D-fructose, using molecular oxygen as the electron acceptor. nih.gov Other bacteria, like Agrobacterium sp., also contain dehydrogenases that react with 1,5-AG. nih.gov

Fungi are also capable of metabolizing this compound. The fungus Trichoderma longibrachiatum was found to possess a highly specific NAD-dependent dehydrogenase that converts 1,5-AG into glucose. nih.gov Other fungi, including Eupenicillium crustaceum, Hansenula californica, and wood-inhabiting basidiomycetes like Polyporus obtusus, also have oxidases or dehydrogenases that act on 1,5-AG. nih.gov However, many of these microbial enzymes are not strictly specific and can also oxidize other sugars like glucose, galactose, and mannitol. nih.gov The existence of these microbial pathways demonstrates diverse strategies in nature for the breakdown of plant-derived polyols like 1,5-anhydroglucitol. nih.govmdpi.com

Enzymatic Cleavage by YbiW and PflD

The initial and committing step in the degradation of 1,5-AG6P is its enzymatic cleavage, a reaction catalyzed by specific glycyl radical enzymes (GREs). In the model bacterium Escherichia coli, the enzymes YbiW and PflD have been identified as responsible for this critical function. acs.orgnih.gov

These enzymes catalyze the ring-opening C–O bond cleavage of 1,5-AG6P through a radical-mediated mechanism. acs.orgnih.gov This is a sophisticated chemical transformation that breaks the stable cyclic ether structure of the sugar phosphate. The reaction proceeds as follows:

Substrate: this compound (1,5-AG6P)

Enzymes: YbiW or PflD

Product: 1-Deoxy-fructose-6-phosphate (DF6P)

YbiW shows specificity for 1,5-AG6P, while PflD can act on both 1,5-AG6P and its mannose epimer, 1,5-anhydromannitol-6-phosphate. acs.orgnih.gov The elucidation of the crystal structures of both YbiW and PflD in complex with their respective substrates has provided significant insights into the radical-based mechanism of C-O cleavage. acs.orgnih.gov

| Enzyme | Substrate(s) | Product | Organism Example |

| YbiW | This compound | 1-Deoxy-fructose-6-phosphate | Escherichia coli |

| PflD | This compound, 1,5-Anhydromannitol-6-phosphate | 1-Deoxy-fructose-6-phosphate | Escherichia coli |

Subsequent Metabolization to Glycolytic Intermediates

The product of the initial cleavage, 1-deoxy-fructose-6-phosphate (DF6P), is a keto-sugar phosphate that is further metabolized to join the central glycolytic pathway. This subsequent metabolization ensures that the carbon skeleton of the original anhydro-sugar is not wasted and can be utilized for energy production.

This process involves a key aldolase-catalyzed reaction. The enzymes FsaA or FsaB, which are fructose-6-phosphate (B1210287) aldolases, cleave 1-deoxy-fructose-6-phosphate into two smaller molecules: acs.orgnih.gov

Glyceraldehyde-3-phosphate (G3P): A central intermediate in the glycolytic pathway.

Hydroxyacetone (HA): A three-carbon ketone.

The reaction can be summarized as:

Substrate: 1-Deoxy-fructose-6-phosphate (DF6P)

Enzymes: FsaA or FsaB (Fructose-6-phosphate aldolases)

Products: Glyceraldehyde-3-phosphate (G3P) and Hydroxyacetone (HA)

Glyceraldehyde-3-phosphate directly enters the payoff phase of glycolysis, where it is converted to pyruvate (B1213749), generating ATP and NADH. The other product, hydroxyacetone, is reduced by an NADH-dependent dehydrogenase known as GldA to form 1,2-propanediol, a compound that can be further utilized by the cell. acs.orgnih.gov

This complete pathway effectively detoxifies 1,5-AG6P by converting it into the standard glycolytic intermediate G3P and other useful metabolites. The discovery of this "anhydroglycolysis" pathway has clarified the physiological roles of previously uncharacterized enzymes and shed light on the metabolic capabilities of microorganisms in diverse environments. acs.orgnih.gov

| Metabolite | Precursor | Enzyme(s) | Subsequent Fate |

| 1-Deoxy-fructose-6-phosphate | This compound | YbiW, PflD | Cleavage into G3P and Hydroxyacetone |

| Glyceraldehyde-3-phosphate | 1-Deoxy-fructose-6-phosphate | FsaA, FsaB | Enters Glycolysis |

| Hydroxyacetone | 1-Deoxy-fructose-6-phosphate | FsaA, FsaB | Reduction to 1,2-Propanediol by GldA |

Molecular Mechanisms of 1,5 Anhydroglucitol 6 Phosphate Pathogenicity

Hexokinase Inhibition as a Central Mechanism

The primary pathogenic mechanism of 1,5-AG6P is its potent inhibition of hexokinase, the enzyme that catalyzes the first committed step of glycolysis. researchgate.net This inhibition is a direct consequence of the molecular structure of 1,5-AG6P and has profound effects on cellular energy production and biosynthetic processes.

Structural Analogy to Glucose-6-phosphate

1,5-AG6P is a structural analog of glucose-6-phosphate (G6P), the product of the hexokinase reaction. researchgate.netresearchgate.net The key difference lies in the absence of a hydroxyl group at the C1 position in 1,5-AG6P. This structural similarity allows 1,5-AG6P to bind to the allosteric site of hexokinase, the same site where G6P exerts its feedback inhibition. nih.govquora.com However, unlike the transient and regulated inhibition by G6P, the binding of 1,5-AG6P can lead to a more sustained and detrimental inhibition of the enzyme.

Table 1: Comparison of Glucose-6-phosphate and 1,5-Anhydroglucitol-6-phosphate

| Feature | Glucose-6-phosphate (G6P) | This compound (1,5-AG6P) |

| Structure | Phosphorylated glucose | Phosphorylated 1,5-anhydroglucitol |

| Role in Glycolysis | Key intermediate and product of hexokinase | Inhibitor of hexokinase |

| Regulation of Hexokinase | Feedback inhibitor | Potent inhibitor |

Impact on Glycolysis and Adenosine (B11128) Triphosphate Production

By inhibiting hexokinase, 1,5-AG6P effectively blocks the entry of glucose into the glycolytic pathway. researchgate.netresearchgate.net Glycolysis is the central pathway for glucose metabolism and a primary source of adenosine triphosphate (ATP), the main energy currency of the cell. wikipedia.org The inhibition of this crucial first step leads to a significant reduction in the rate of glycolysis, resulting in decreased ATP production. researchgate.net This energy deficit can have severe consequences for cellular function and viability, particularly in cells that are highly dependent on glycolysis for their energy needs, such as neutrophils.

Effects on Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (B84403) Production

The impairment of glycolysis by 1,5-AG6P also has a significant impact on the production of nicotinamide adenine dinucleotide phosphate (NADPH). NADPH is a critical reducing equivalent in the cell, essential for protecting against oxidative stress and for various biosynthetic reactions. The primary source of cytoplasmic NADPH is the pentose (B10789219) phosphate pathway (PPP), which branches off from glycolysis at the level of G6P. By inhibiting hexokinase and thus reducing the availability of G6P, 1,5-AG6P indirectly suppresses the PPP, leading to diminished NADPH production. researchgate.net This can leave cells vulnerable to oxidative damage.

Disruption of Downstream Metabolic Pathways

The pathogenic effects of 1,5-AG6P extend beyond the direct inhibition of glycolysis and impact other interconnected metabolic pathways that rely on glycolytic intermediates.

Pentose Phosphate Pathway Impairment

As mentioned previously, the pentose phosphate pathway (PPP) is highly dependent on the availability of glucose-6-phosphate. The accumulation of 1,5-AG6P and subsequent inhibition of hexokinase leads to a decreased flux of G6P into the PPP. researchgate.net This impairment has two major consequences: a reduction in the production of NADPH, which compromises the cell's antioxidant defense system, and a decreased synthesis of ribose-5-phosphate, a crucial precursor for nucleotide and nucleic acid biosynthesis.

Protein Glycosylation Defects

Protein glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins, is essential for a wide range of cellular functions, including protein folding, stability, and cell-cell recognition. This process requires a steady supply of nucleotide sugars, which are derived from glucose metabolism. The disruption of glycolysis by 1,5-AG6P can limit the availability of the necessary precursors for the synthesis of these nucleotide sugars. researchgate.net Consequently, protein glycosylation can be impaired, leading to the production of misfolded or non-functional proteins, which can contribute to cellular dysfunction and disease.

Cellular Consequences of Accumulation

The intracellular accumulation of this compound (1,5-AG6P), a noncanonical metabolite, triggers a cascade of detrimental cellular events. This accumulation is particularly damaging in conditions such as Glucose-6-Phosphate Transporter (G6PT) deficiency, also known as Glycogen (B147801) Storage Disease type Ib (GSD-Ib), and G6PC3 deficiency. pnas.orgresearchgate.net In healthy cells, G6PT and G6PC3 work together to dephosphorylate and eliminate 1,5-AG6P. pnas.orgmdpi.com When this system is defective, the resulting buildup of 1,5-AG6P profoundly disrupts cellular metabolism, leading to severe dysfunction and reduced viability of key immune cells.

Neutrophil Dysfunction and Apoptosis

Neutrophils are exceptionally vulnerable to the toxic effects of 1,5-AG6P accumulation due to their near-total reliance on glycolysis for energy. pnas.orgashpublications.org Having few mitochondria, these mature immune cells depend on the glycolytic pathway for ATP production, which is essential for their survival and effector functions. pnas.orgashpublications.org The accumulation of 1,5-AG6P, which can reach concentrations of approximately 3 mM in granulocytes of deficient patients, acts as a potent inhibitor of hexokinases, the enzymes that catalyze the first critical step of glycolysis. pnas.org

This inhibition blocks the conversion of glucose to glucose-6-phosphate, leading to a cascade of metabolic failures. researchgate.netnih.gov The consequences include:

Energy Depletion: Reduced glycolysis leads to a significant decrease in intracellular ATP, compromising the energy required for basic cellular processes and survival. nih.gov

Impaired Effector Functions: The production of NADPH via the pentose phosphate pathway, which is crucial for the neutrophil's respiratory burst and bactericidal activity, is diminished. researchgate.netnih.gov This impairment compromises their ability to fight infections. ashpublications.org

Defective Glycosylation: A lack of glucose-6-phosphate also impacts the availability of UDP-glucose, which is necessary for protein glycosylation, further contributing to neutrophil dysfunction. researchgate.net

Premature Apoptosis: The severe energy deficit and metabolic disruption induced by 1,5-AG6P accumulation ultimately lead to premature cell death, or apoptosis, of neutrophils. ashpublications.orgpemj.orgcore.ac.uk This increased apoptosis is a primary contributor to the neutropenia (low neutrophil count) observed in these conditions. pemj.orgnih.gov

The table below summarizes the key research findings on the impact of 1,5-AG6P on neutrophil function.

| Finding | Consequence | Reference |

| Accumulation of 1,5-AG6P to ~3 mM in patient granulocytes. | Potent inhibition of hexokinase activity. | pnas.org |

| Inhibition of hexokinase blocks the first step of glycolysis. | Decreased glucose utilization and energy depletion. | pnas.orgresearchgate.net |

| Reduced glucose-6-phosphate pool. | Impaired downstream pathways: glycolysis, pentose phosphate pathway, and glycosylation. | pnas.orgresearchgate.net |

| Decreased ATP and NADPH production. | Impaired neutrophil survival, respiratory burst, chemotaxis, and bactericidal activity. | researchgate.netnih.gov |

| Energy deficit and metabolic stress. | Increased susceptibility to premature apoptosis. | ashpublications.orgpemj.org |

Macrophage Functional Impairment

While neutrophils are the most severely affected cell type, evidence suggests that the accumulation of 1,5-AG6P also impairs the function of other myeloid cells, including macrophages. Macrophages isolated from a G6PC3-deficient mouse model, which are presumed to be laden with 1,5-AG6P, exhibit significant metabolic defects. nih.gov

Key observations of macrophage dysfunction include:

Reduced Glucose Metabolism: Affected macrophages show lower glucose uptake and reduced intracellular levels of glucose-6-phosphate, lactate, and ATP compared to healthy macrophages. nih.gov

Diminished Respiratory Burst: Similar to neutrophils, the respiratory burst capacity of these macrophages is reduced, limiting their ability to produce reactive oxygen species to kill pathogens. nih.gov

Altered Cellular Response: In mouse models of GSD-Ib, treatment to lower 1,5-AG levels was shown to improve the response of monocyte/macrophage precursors to macrophage colony-stimulating factor (M-CSF), indicating that 1,5-AG6P accumulation hinders their normal signaling and development. unisi.it

These findings indicate that the hexokinase inhibition by 1,5-AG6P extends to macrophages, disrupting their energy homeostasis and functionality. nih.gov

| Finding | Consequence | Reference |

| Lower glucose uptake in G6PC3-deficient macrophages. | Reduced intracellular glucose-6-phosphate, lactate, and ATP. | nih.gov |

| Inhibition of hexokinase by 1,5-AG6P. | Reduced respiratory burst capacity. | nih.gov |

| Accumulation of 1,5-AG6P in myeloid cells. | Impaired response to macrophage colony-stimulating factor (M-CSF). | unisi.it |

Cellular Maturation Arrests

Beyond causing the dysfunction and death of mature cells, the accumulation of 1,5-AG6P also disrupts the development of hematopoietic cells in the bone marrow. Several studies have identified a maturation arrest, particularly in the neutrophil lineage, as a contributor to the persistent neutropenia seen in G6PT and G6PC3 deficiencies. nih.govnih.gov

The key findings related to maturation arrest are:

Impaired Neutrophil Differentiation: In mouse models of G6PC3 deficiency, lowering the systemic levels of 1,5-anhydroglucitol (the precursor to 1,5-AG6P) was shown to reverse a maturation arrest of neutrophils in the bone marrow. pnas.org Conversely, administering 1,5-anhydroglucitol exacerbated the maturation arrest, leading to an accumulation of promyelocytes. scienceopen.com

Arrest at Early Stages: Studies using human promyelocyte cell lines (HL-60s) with a G6PT deficiency demonstrated an impaired ability to differentiate into mature neutrophils. nih.gov The deficiency resulted in a maturation block at the early stages of neutrophil development. nih.gov

Abnormal Metabolic Reprogramming: The genetic loss of G6PT induces abnormal metabolic reprogramming in developing myeloid cells, which is believed to underlie the maturation arrest. nih.gov

This evidence indicates that the pathogenic effects of 1,5-AG6P are not confined to terminally differentiated cells but also profoundly impact the production of new immune cells, creating a multi-faceted cause for the resulting immunodeficiency.

| Finding | Consequence | Reference |

| Lowering 1,5-AG levels in G6PC3-deficient mice. | Reversal of neutrophil maturation arrest in bone marrow. | pnas.org |

| Administration of 1,5-AG to G6PC3-deficient mice. | Provoked neutrophil maturation arrest with accumulation of promyelocytes. | scienceopen.com |

| G6PT deficiency in human promyelocyte cell lines. | Impaired differentiation and maturation arrest at early stages. | nih.gov |

| SRP54 deficiency, another condition with neutropenia. | Presents with maturation arrest at the promyelocyte stage. | nih.gov |

Implications of 1,5 Anhydroglucitol 6 Phosphate Accumulation in Disease Pathogenesis

Genetic Deficiencies in Metabolic Enzymes and Transporters

Genetic defects in the enzymes and transporters responsible for the detoxification of 1,5-AG6P lead to its intracellular buildup, with significant clinical consequences.

G6PC3 Deficiency and Associated Syndromes

Deficiency of the glucose-6-phosphatase catalytic subunit 3 (G6PC3) is a rare autosomal recessive disorder characterized by a spectrum of clinical manifestations, most notably severe congenital neutropenia. nih.govorpha.netwikipedia.org G6PC3 functions as a "metabolite repair" enzyme, hydrolyzing 1,5-AG6P in the endoplasmic reticulum. In individuals with G6PC3 deficiency, this detoxification process is impaired, leading to the accumulation of 1,5-AG6P, particularly in neutrophils. nih.gov

The buildup of 1,5-AG6P acts as a potent inhibitor of hexokinase, a critical enzyme in the initial step of glycolysis. nih.gov Since neutrophils are highly dependent on glycolysis for their energy production and function, this inhibition leads to impaired neutrophil maturation, function, and survival, resulting in neutropenia and an increased susceptibility to infections. nih.gov Beyond neutropenia, G6PC3 deficiency syndromes can present with a range of non-hematological features, including cardiac and urogenital abnormalities, growth and developmental delay, and in some cases, intellectual disability. nih.govorpha.netnih.gov

G6PT (SLC37A4) Deficiency in Glycogen (B147801) Storage Disease Type Ib

Glycogen Storage Disease Type Ib (GSDIb) is an autosomal recessive disorder caused by mutations in the SLC37A4 gene, which encodes the glucose-6-phosphate transporter (G6PT). myriad.com This transporter is responsible for shuttling glucose-6-phosphate from the cytoplasm into the endoplasmic reticulum. A key clinical feature of GSDIb, distinguishing it from GSDIa (which involves a deficiency in the catalytic activity of glucose-6-phosphatase), is the presence of neutropenia and neutrophil dysfunction. nih.gov

The underlying mechanism for this hematological manifestation is the accumulation of 1,5-AG6P. researchgate.net The G6PT transporter is also responsible for transporting 1,5-AG6P into the endoplasmic reticulum for its subsequent hydrolysis by G6PC3. researchgate.net In GSDIb, the defective G6PT leads to the trapping and accumulation of 1,5-AG6P in the cytoplasm of neutrophils. nih.gov This accumulation, similar to G6PC3 deficiency, inhibits hexokinase and disrupts glycolysis, leading to impaired neutrophil function and neutropenia. nih.govnih.gov

Role in Other Cellular Dysfunctions

Emerging research suggests that the metabolic disruption caused by 1,5-AG6P may extend beyond these well-defined genetic disorders, playing a role in other cellular dysfunctions, including benign tumors and cancer.

Glucose Metabolism Perturbations in Uterine Leiomyomas

Uterine leiomyomas, or fibroids, are common benign tumors of the myometrium whose growth is influenced by hormonal and metabolic factors. nih.gov Like many tumors, leiomyomas exhibit altered glucose metabolism, with a notable reliance on glycolysis for energy production. aboutscience.eu A recent study has suggested a potential role for G6PC3 in the pathogenesis of these tumors. Quantitative polymerase chain reaction (qPCR) analysis indicated a higher expression of G6PC3 in human uterine leiomyoma tissue compared to matched myometrial samples. aboutscience.euaboutscience.eu

Given that G6PC3's primary known function is the hydrolysis of the glycolysis inhibitor 1,5-AG6P, its increased expression in leiomyomas may represent a metabolic adaptation to sustain high glycolytic rates necessary for tumor growth. aboutscience.eu By efficiently clearing 1,5-AG6P, elevated G6PC3 activity could prevent the inhibition of hexokinase, thereby promoting the glycolytic flux that fuels leiomyoma cell proliferation. This suggests that the 1,5-AG6P metabolic pathway may be a potential therapeutic target for uterine fibroids. aboutscience.eu Further metabolomic studies are needed to directly assess the levels of 1,5-AG6P in these tumors. nih.govnih.gov

Neurobiological Implications and Cognitive Processes

The brain is a highly metabolic organ that relies almost exclusively on glucose for its energy needs. The presence of G6PC3 in the brain suggests a potential role in maintaining cerebral glucose metabolism. x-mol.com A compelling hypothesis proposes a neuroprotective function for G6PC3, centered on its ability to hydrolyze the potentially neurotoxic metabolite 1,5-AG6P. nih.gov The precursor, 1,5-anhydroglucitol, can cross the blood-brain barrier and is present in cerebrospinal fluid. nih.gov Once inside brain cells, it can be phosphorylated to 1,5-AG6P, which can then inhibit hexokinase and disrupt the brain's energy-dependent functions, including cognitive processes. nih.gov

This hypothesis is supported by clinical observations in patients with G6PC3 deficiency, where mild learning difficulties and intellectual disability have been reported. nih.govnih.gov Similarly, while the primary neurological complications in GSDIb are often attributed to severe hypoglycemia, the potential contribution of 1,5-AG6P accumulation to neuronal dysfunction cannot be ruled out. nih.govnih.govresearchgate.net Brain imaging abnormalities have been observed more frequently in patients with GSD Type I who experience inadequate metabolic control. nih.govnih.govresearchgate.net Therefore, the accumulation of 1,5-AG6P in the brain could represent a significant, yet underappreciated, factor in the neurological manifestations of these disorders.

Association with Malignant Progression in Specific Cancers

The metabolic landscape of cancer cells is often characterized by a profound reliance on glycolysis, a phenomenon known as the Warburg effect. youtube.com The accumulation of 1,5-AG6P, a potent inhibitor of the first committed step of glycolysis, has significant implications for cancer cell metabolism and survival. nih.gov

Recent studies have begun to elucidate the role of the 1,5-AG6P metabolic pathway in cancer. In precursor B-cell acute lymphoblastic leukemia (pre-B ALL), elevated levels of the precursor molecule, 1,5-anhydroglucitol (1,5-AG), have been shown to promote malignant progression by driving glycolysis and the formation of reactive oxygen species. nih.gov While this study focused on the precursor, it highlights the importance of this metabolic axis in cancer.

More directly, research on glioblastoma, an aggressive brain cancer, has demonstrated that higher expression of both G6PC3 and SLC37A4 is associated with disease progression and the acquisition of a cancer stem cell phenotype. nih.govfrontiersin.org This suggests that in these cancer cells, the efficient detoxification of 1,5-AG6P by the G6PC3/SLC37A4 system is crucial for maintaining the high glycolytic flux necessary for tumor growth, survival, and resistance to therapy. nih.govfrontiersin.org This positions the 1,5-AG6P metabolic pathway as a potential therapeutic target in certain cancers.

Advanced Research Methodologies for 1,5 Anhydroglucitol 6 Phosphate Analysis

Spectrometric Approaches

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a primary tool for the sensitive and specific quantification of 1,5-AG6P in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely applied method for the analysis of 1,5-AG6P and its precursor, 1,5-anhydroglucitol (1,5-AG). unitedformetabolicdiseases.nlnih.gov The technique allows for the accurate measurement of these compounds in various samples, including plasma, granulocytes, and dried blood spots (DBS). unitedformetabolicdiseases.nlnih.gov

Research Findings:

Sample Preparation: A common preparation step involves protein precipitation from biological samples, such as serum or cell lysates, using solvents like acetonitrile. ashpublications.org For analysis from dried blood spots, a validated assay using isotopic dilution quantitation by LC-MS/MS has been developed, simplifying patient monitoring. nih.gov

Chromatographic Separation: Hydrophilic interaction liquid chromatography (HILIC) is often employed for separation before mass analysis. unisi.it For instance, a Waters ACQUITY UPLC glycan BEH amide column can be used with an isocratic elution to separate 1,5-AG from other components. ashpublications.org

Detection and Quantification: Detection is typically performed using a tandem mass spectrometer operating in multiple-reaction monitoring (MRM) mode with negative electrospray ionization. ashpublications.org Isotope dilution, using stable isotope-labeled internal standards like 1,5-AG-¹³C₆, ensures high accuracy and reproducibility. ashpublications.org In one study, an Exactive Orbitrap mass spectrometer was used to acquire high-resolution mass data for 1,5-AG6P, with a specific accurate mass-to-charge ratio (m/z) of 243.0275 being monitored. unisi.it Studies have successfully used these methods to quantify the accumulation of 1,5-AG6P in neutrophils from patients with G6PT or G6PC3 deficiency, finding concentrations up to 3 mM, which are sufficient to strongly inhibit hexokinase activity. pnas.org

| Technique | Sample Type | Key Instrumentation | Primary Application | Reference |

|---|---|---|---|---|

| LC-MS/MS | Plasma, Serum, Dried Blood Spots (DBS) | Waters ACQUITY UPLC, Tandem Mass Spectrometer | Quantification of 1,5-AG and 1,5-AG6P | nih.govashpublications.org |

| UHPLC-Orbitrap MS | Bone Marrow Neutrophils | UHPLC Vanquish Horizon, Exactive Orbitrap MS | High-resolution quantification of 1,5-AG and 1,5-AG6P | unisi.it |

Enzymatic Assays for Quantification and Characterization

Enzymatic assays offer a functional approach to quantify 1,5-AG6P, often by linking its presence to a measurable change in a cofactor like NAD(P)H.

Coupled enzymatic reactions are frequently used for the determination of 1,5-AG and its phosphorylated form. This strategy involves a sequence of reactions where the product of the first reaction becomes the substrate for the next, ultimately yielding a readily quantifiable product.

A common method involves a two-enzyme system:

Phosphorylation: First, 1,5-AG is phosphorylated to 1,5-anhydroglucitol-6-phosphate (1,5-AG6P) by an ADP-dependent hexokinase (ADP-HKT II). nagase.comnagase.com This step consumes ADP and produces AMP. nagase.com

Dehydrogenation: The newly formed 1,5-AG6P is then specifically dehydrogenated by the enzyme this compound dehydrogenase (AG6PDH II). nagase.compatentcut.com This reaction uses oxidized nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) as a cofactor, which is reduced to NADPH. nagase.comnagase.com The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of 1,5-AG6P, allowing for its quantification. nagase.comnih.gov

| Enzyme | Reaction Catalyzed | Cofactors | Role in Assay |

|---|---|---|---|

| ADP-dependent Hexokinase (ADP-HKT II) | 1,5-AG + ADP → 1,5-AG6P + AMP | ADP, Mg²+ | Converts 1,5-AG to 1,5-AG6P |

| 1,5-AG-6-phosphate Dehydrogenase (AG6PDH II) | 1,5-AG6P + NADP+ → C₆H₁₁O₈P + NADPH + H+ | NADP+ | Generates measurable NADPH signal |

Given that 1,5-AG is a structural analog of glucose, and hexokinases can act on both, glucose present in biological samples can significantly interfere with assays for 1,5-AG and 1,5-AG6P. patentcut.com To ensure accuracy, researchers have developed several strategies to mitigate this interference.

Enzymatic Glucose Elimination: One effective method involves converting the interfering glucose into a compound that does not participate in the subsequent detection reactions. patentcut.com A system can be employed where glucose is converted into fructose-1,6-diphosphate (B8644906) through the sequential action of ADP-dependent hexokinase, phosphohexose isomerase, and 6-phosphofructokinase in the presence of ADP and ATP. patentcut.com This effectively removes glucose from the sample before the specific measurement of 1,5-AG commences. patentcut.com

Use of Highly Specific Enzymes: Another approach is the use of enzymes with very high specificity for their substrate. For example, a novel NAD-dependent dehydrogenase (AGH) isolated from Trichoderma longibrachiatum has been shown to be highly specific for 1,5-AG. nih.gov Studies using this enzyme demonstrated a linear relationship between enzyme activity and 1,5-AG concentration, which was not affected by the presence of abundant glucose or fructose. nih.gov

Cell-Based and In Vivo Models

To investigate the metabolism of 1,5-AG6P and the consequences of its accumulation, researchers utilize sophisticated cell-based and in vivo models.

The CRISPR-Cas9 gene-editing tool has been instrumental in creating precise cellular models to study the role of 1,5-AG6P. By knocking out specific genes, researchers can mimic genetic disorders and investigate the direct effects of metabolite accumulation.

Research Findings:

Modeling G6PC3 and G6PT Deficiency: In a key study, CRISPR-Cas9 was used to generate human HAP1 cell lines deficient in either G6PC3 or G6PT, the proteins mutated in certain forms of congenital neutropenia. pnas.orgscienceopen.compnas.org

Demonstrating 1,5-AG6P Accumulation: When these knockout cell lines were cultured in media containing 1,5-AG, they exhibited a dose-dependent accumulation of intracellular 1,5-AG6P. scienceopen.com In contrast, the concentration of 1,5-AG6P in wild-type HAP1 cells remained approximately 100 times lower under the same conditions. scienceopen.com This experiment definitively confirmed that the G6PC3/G6PT system is essential for the breakdown of 1,5-AG6P and that its failure leads to the metabolite's accumulation. pnas.orgscienceopen.com

Studying Cellular Consequences: The accumulation of 1,5-AG6P in these genetically edited cells was shown to inhibit glycolysis, reduce the pentose (B10789219) phosphate pathway, and ultimately lead to cell death, thereby clarifying the mechanism of neutropenia in patients with these deficiencies. pnas.orgpnas.org Similarly, CRISPR-Cas9 has been used to generate knockout cell lines for other related genes, such as G6pc2 in murine pancreatic β-cells, to study its role in glucose metabolism. nih.gov

Immortalized Cell Line Studies

Immortalized cell lines serve as fundamental tools for dissecting the cellular and molecular mechanisms governing the metabolism of 1,5-anhydroglucitol (1,5-AG) and its phosphorylated derivative, 1,5-AG-6P. These in vitro systems offer controlled environments to investigate transport, enzymatic conversion, and functional consequences.

Studies have utilized various cell lines to model different physiological contexts. For instance, hepatocyte (HepG2) and myocyte (C2C12) cell lines have been employed to explore the transport and metabolic characteristics of 1,5-AG. nih.gov Research using these lines demonstrated that while 1,5-AG enters cells, it is metabolized at a very low rate, with less than 3% conversion. nih.gov This slow metabolism is a key feature of its biological role. Furthermore, experiments with HepG2 cells have shown that an acute glucose load can significantly decrease intracellular 1,5-AG levels, highlighting the competitive nature of glucose and 1,5-AG transport. nih.gov

In the context of hematological malignancies, precursor B-cell acute lymphoblastic leukemia (pre-B ALL) cell lines, such as Reh and HAL-01, have been instrumental. nih.gov Research on these cells revealed that 1,5-AG can promote cell proliferation and enhance glycolysis. nih.gov This effect is linked to the intracellular accumulation of its metabolic byproduct, 1,5-AG-6P, which drives the production of reactive oxygen species (ROS) and activates pro-proliferative signaling pathways like MAPK/ERK. nih.gov Additionally, macrophage-like cell lines (RAW264.7) have been used to demonstrate the anti-inflammatory properties of 1,5-AG, showing its ability to suppress cytokine release. nih.gov

The table below summarizes key findings from studies using immortalized cell lines to investigate 1,5-AG and its metabolism.

| Cell Line | Cell Type | Key Research Focus | Major Findings |

| HepG2 | Human Liver | Transport and metabolism of 1,5-AG | Low metabolic rate (<3%); transport is competitively inhibited by glucose. nih.gov |

| C2C12 | Mouse Myoblast | Transport and metabolism of 1,5-AG | Confirmed low metabolic rate of 1,5-AG. nih.gov |

| Reh, HAL-01 | Human pre-B ALL | Role of 1,5-AG in leukemia progression | 1,5-AG promotes proliferation and glycolysis via 1,5-AG-6P accumulation and ROS-MAPK/ERK pathway activation. nih.gov |

| RAW264.7 | Mouse Macrophage | Anti-inflammatory effects of 1,5-AG | 1,5-AG suppresses LPS-induced cytokine release and iNOS expression. nih.gov |

Murine Model Systems

Murine models are indispensable for understanding the in vivo relevance of 1,5-AG-6P in both health and disease, providing insights that are not achievable in cell culture. These models allow for the study of systemic metabolism and the interaction between different organ systems.

A prominent application of murine models has been in the study of metabolic diseases like diabetes. The db/db mouse, a model for type 2 diabetes, has been used in conjunction with untargeted metabolomics to confirm that serum 1,5-AG is a sensitive marker of glycemic control, with levels decreasing in diabetic states. nih.govnih.gov These animal studies were also crucial in demonstrating the effect of SGLT2 inhibitors, which lower serum 1,5-AG levels by reducing its renal reabsorption, thereby preventing the intracellular formation of 1,5-AG-6P. nih.gov

In oncology research, a xenotransplantation leukemia mouse model was used to validate the in vitro findings that 1,5-AG promotes the progression of pre-B ALL. nih.gov This confirmed the compound's role in driving the disease in a whole-organism context. Furthermore, db/db mice have been used in immunology studies to show that 1,5-AG can protect against lipopolysaccharide (LPS)-induced pulmonary inflammation and systemic cytokine release, suggesting a protective role against inflammatory challenges in diabetic states. nih.gov

The table below details the use of murine models in 1,5-AG research.

| Mouse Model | Research Area | Key Findings |

| db/db Mice | Diabetes, Metabolism | Confirmed 1,5-AG as a biomarker for glycemic control; demonstrated that SGLT2 inhibitors lower serum 1,5-AG. nih.govnih.gov |

| db/db Mice | Inflammation | Showed that 1,5-AG administration attenuates LPS-induced lung inflammation and systemic cytokine release. nih.gov |

| Xenotransplantation Leukemia Model | Oncology | Verified that 1,5-AG promotes the progression of pre-B ALL in vivo. nih.gov |

| C57BL/6 and Balb/c Mice | General Immunology/Oncology | Used as standard backgrounds for syngeneic tumor models and immune response studies. bmj.com |

Structural Biology Techniques

Understanding the function of enzymes that metabolize 1,5-AG-6P at a molecular level requires detailed three-dimensional structural information. Techniques like cryo-electron microscopy and mutagenesis studies are pivotal in this endeavor.

Cryo-Electron Microscopy

Cryo-electron microscopy (cryo-EM) is a powerful technique for determining the high-resolution structures of biological macromolecules in their near-native states. While direct cryo-EM structures of enzymes bound to 1,5-AG-6P are not yet widely published, the methodology has been successfully applied to closely related enzymes, demonstrating its feasibility and potential.

For example, cryo-EM has been used to solve the structures of glucose-6-phosphate dehydrogenase (G6PD), the first enzyme in the pentose phosphate pathway. nih.gov G6PD acts on glucose-6-phosphate, a structural analog of 1,5-AG-6P. These structural studies provide a blueprint for understanding the active site architecture and substrate binding in this class of enzymes, which can be extrapolated to model the interaction with 1,5-AG-6P. nih.gov Similarly, structural work on the glucose-6-phosphatase catalytic subunit (G6PC), the enzyme responsible for dephosphorylating 1,5-AG-6P in the endoplasmic reticulum, is paving the way for detailed mechanistic studies. researchgate.netnih.gov The ability to purify and stabilize these membrane-integrated enzymes is a critical step toward high-resolution structural analysis by cryo-EM. nih.gov

Mutagenesis Studies

Mutagenesis studies, particularly site-directed mutagenesis, are essential for probing the function of specific amino acid residues within an enzyme. By systematically replacing amino acids in the active site or other critical regions, researchers can identify residues crucial for substrate binding, catalysis, and protein stability.

This approach has been extensively used to characterize variants of G6PD, where numerous mutations are known to cause clinical deficiency. mdpi.com These studies have revealed that mutations affecting the catalytic site or the binding site for the cofactor NADP+ can severely impair enzyme function and stability, leading to disease. mdpi.com Although direct mutagenesis studies on the interaction of hexokinase or G6PC3 with 1,5-AG-6P are less documented, the principles are directly applicable. Such studies would involve mutating residues in the active sites of hexokinases to understand why they slowly phosphorylate 1,5-AG, and in G6PC3 to elucidate how it recognizes and hydrolyzes 1,5-AG-6P. researchgate.netresearchgate.net This technique is critical for confirming hypotheses derived from structural models and for understanding the molecular basis of diseases associated with 1,5-AG-6P accumulation.

Omics-based Approaches

"Omics" technologies provide a global view of biological systems. For 1,5-AG-6P research, metabolomics has been particularly transformative, allowing for the unbiased identification of metabolic pathways and biomarkers.

Untargeted Metabolomics for Pathway Identification

Untargeted metabolomics is a powerful hypothesis-generating approach that aims to measure as many small molecules as possible in a biological sample. This technique has been instrumental in identifying the roles of 1,5-AG and its phosphorylated form in various physiological and pathological states.

A landmark study combined untargeted metabolomics data from both human cohorts and mouse models to comprehensively map metabolites associated with diabetes. nih.govnih.gov This unbiased approach consistently identified 1,5-AG as one of the most significant and reliable biomarkers for glycemic control. nih.govresearchgate.net The same studies used this technique to discover the profound impact of SGLT2 inhibitors on 1,5-AG levels, providing crucial insights into its renal handling. nih.gov

In other applications, untargeted metabolomics of plasma from children with pre-B ALL first revealed elevated levels of 1,5-AG, which prompted further investigation into its cancer-promoting role. nih.gov This demonstrates the power of metabolomics in discovering unexpected links between metabolites and disease. Furthermore, in the management of Glycogen (B147801) Storage Disease type Ib (GSD-Ib), a condition characterized by the accumulation of 1,5-AG-6P, untargeted metabolomics has been used to monitor plasma 1,5-AG levels as a direct readout of treatment efficacy. researchgate.net This provides a powerful tool for assessing biochemical responsiveness to therapy and guiding clinical management. researchgate.net

The table below summarizes applications of untargeted metabolomics in 1,5-AG-6P related research.

| Research Area | Sample Type | Key Discovery |

| Diabetes | Human & Mouse Serum | Identified 1,5-AG as a top biomarker for glycemic control; revealed the effect of SGLT2 inhibitors on 1,5-AG levels. nih.govnih.gov |

| Oncology | Human Plasma | Discovered elevated 1,5-AG levels in pre-B ALL patients, initiating further functional studies. nih.gov |

| Inborn Errors of Metabolism (GSD-Ib) | Human Plasma | Used to monitor 1,5-AG levels to assess patient response to empagliflozin (B1684318) treatment. researchgate.net |

Q & A

Basic Research Questions

Q. How is 1,5-AG6P detected in biological samples, and what methodological challenges arise due to glucose interference?

- Detection Method : Enzymatic assays using pyranose oxidase (PROD) and hexokinase pretreatment are employed to oxidize 1,5-AG and eliminate glucose interference. Hexokinase converts glucose to glucose-6-phosphate (G6P), while pyruvate kinase drives the reaction to completion by regenerating ATP .

- Challenges : High glucose concentrations can interfere with 1,5-AG6P detection. Pretreatment with hexokinase and ATP ensures glucose is phosphorylated to G6P, rendering it non-reactive. Validation requires spiking controls and calibration curves to confirm assay specificity .

Q. What is the biochemical role of 1,5-AG6P in glycolysis, and how does its accumulation impair cellular metabolism?

- Mechanism : 1,5-AG6P is a structural analog of glucose-6-phosphate (G6P) and a potent inhibitor of hexokinase, the rate-limiting enzyme in glycolysis. Accumulation disrupts ATP production, particularly in neutrophils reliant on glycolysis for energy .

- Validation : In G6PC3-deficient neutrophils, 1,5-AG6P levels are ≥1,000× higher than in healthy cells, confirmed via mass spectrometry and enzymatic assays .

Advanced Research Questions

Q. How do G6PC3 and G6PT collaborate to hydrolyze 1,5-AG6P, and what experimental models elucidate their roles?

- Enzyme Function : G6PC3 hydrolyzes 1,5-AG6P in the endoplasmic reticulum (ER), while G6PT transports the metabolite into the ER. Knockout murine models and patient-derived neutrophils show that G6PC3 deficiency leads to 1,5-AG6P accumulation and neutropenia .

- Structural Insights : Crystallography of G6PC3 homologs reveals conserved catalytic residues critical for phosphatase activity. Mutagenesis studies confirm loss of function in disease-associated variants .

Q. What therapeutic strategies target 1,5-AG6P accumulation in G6PC3 deficiency, and what evidence supports their efficacy?

- SGLT2 Inhibitors : Empagliflozin accelerates renal excretion of 1,5-anhydroglucitol (1,5-AG), reducing intracellular 1,5-AG6P levels. Case studies in GSD1b patients show improved neutrophil counts and reduced infections .

- Experimental Models : Rodent studies demonstrate reduced 1,5-AG6P in neutrophils post-treatment. Longitudinal human trials report sustained benefits but highlight variability in dosing optimization .

Q. How do microbial enzymes degrade 1,5-AG6P, and what structural mechanisms drive this process?

- Degradation Pathways : YbiW and PflD enzymes catalyze C−O cleavage of 1,5-AG6P to produce 1-deoxy-fructose-6-phosphate (DF6P), which is further metabolized into glycolytic intermediates. Crystal structures reveal radical-mediated cleavage mechanisms involving conserved active-site residues .

- Implications : These pathways inform bioremediation strategies for 1,5-AG6P toxicity and inspire synthetic biology approaches for metabolic engineering .

Data Contradictions and Validation

Q. Are reported thresholds for 1,5-AG6P toxicity consistent across studies, and how can discrepancies be resolved?

- Variability : Some studies report 1,5-AG6P concentrations >1 mM in G6PC3-deficient cells, while others note lower thresholds (e.g., 200–500 µM) for hexokinase inhibition. Differences may arise from cell type-specific sensitivities or assay conditions (e.g., pH, ATP availability) .

- Resolution : Standardized protocols for metabolite extraction and LC-MS/MS quantification are critical. Parallel studies in isogenic cell lines (e.g., G6PC3-knockout vs. wild-type) can isolate variables .

Q. Why do some G6PC3-deficient patients exhibit extra-hematological manifestations despite similar 1,5-AG6P levels?

- Hypothesis : Tissue-specific differences in hexokinase isoforms (e.g., HK1 in brain vs. HK2 in muscle) may modulate 1,5-AG6P sensitivity. Neuronal cells with high glycolytic demand may show unique vulnerability .

- Validation : Comparative metabolomics of patient tissues and organoid models are needed to map tissue-specific metabolic perturbations .

Methodological Recommendations

- Assay Design : Use tandem enzymatic pretreatment (hexokinase + pyruvate kinase) to eliminate glucose interference in 1,5-AG6P detection .

- Therapeutic Screening : Prioritize SGLT2 inhibitors with high blood-brain barrier penetration for neurological manifestations of G6PC3 deficiency .

- Structural Studies : Leverage cryo-EM and mutagenesis to resolve G6PC3 substrate-binding dynamics and inform drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.